2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid
Description
2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chloro group, a trifluoromethyl group, and an isonicotinic acid moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(12(19)20)10(6-18-11)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHVASZUFIISFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687986 | |
| Record name | 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261604-81-2 | |
| Record name | 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iron fluoride for chlorination/fluorination, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various aryl and hetaryl derivatives .
Scientific Research Applications
2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Chloro-5-(4-(trifluoromethyl)phenyl)
Biological Activity
2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid includes a chloro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these groups allows the compound to interact effectively with various biological targets.
Antimicrobial Properties
Research indicates that 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival, leading to cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators. This effect can be attributed to its ability to bind to specific receptors, thereby reducing inflammation in various models .
The biological activity of 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid is largely attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism, leading to reduced activity or cell death.
- Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate inflammation and immune responses .
Study on Antimicrobial Activity
In a controlled study, 2-Chloro-5-(4-(trifluoromethyl)phenyl)isonicotinic acid was tested against several bacterial strains. Results indicated an IC50 value (the concentration required to inhibit 50% of the bacteria) ranging from 10 µM to 20 µM, showcasing significant antibacterial properties compared to standard antibiotics .
Anti-inflammatory Study
A separate investigation focused on the anti-inflammatory effects of the compound in murine models. The study reported a reduction in inflammation markers with an IC50 value of approximately 15 µg/mL, indicating its efficacy in modulating inflammatory responses .
Summary Table of Biological Activities
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